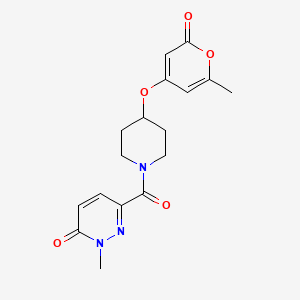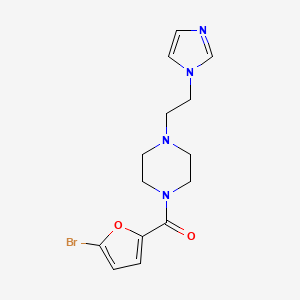
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel piperazine derivatives, including those related to "(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone", has been explored in recent studies. In one approach, a four-component cyclo condensation was utilized involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method proved to be highly useful for the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which are structurally similar to the compound of interest. The synthesized compounds were characterized using IR, ^1H and ^13C NMR, and mass spectral studies .
Molecular Structure Analysis
The molecular structure of the synthesized piperazine derivatives was confirmed through various spectral analyses. The use of IR spectroscopy, ^1H NMR, and ^13C NMR provided detailed information about the molecular framework and functional groups present in the compounds. Mass spectrometry further supported the structural elucidation by providing the molecular weight and fragmentation pattern of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of the piperazine derivatives was not directly discussed in the provided papers. However, the synthesis process itself involves a series of chemical reactions, including cyclo condensation and the treatment of secondary amines with halogenated compounds. These reactions are indicative of the potential reactivity of the piperazine ring, which is known to participate in nucleophilic substitution reactions due to the presence of the nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized piperazine derivatives were not extensively detailed in the provided papers. However, the solubility in ethanol during the synthesis process suggests that these compounds have some degree of solubility in polar organic solvents . The biological evaluation, including antimicrobial studies, indicates that these compounds have significant interactions with biological systems, which is often a result of their chemical properties . Additionally, the enzyme inhibitory activity of certain derivatives suggests that these compounds can interact with and affect the function of biological enzymes .
Biological Evaluation and Case Studies
The synthesized piperazine derivatives exhibited notable biological activities. Some compounds showed excellent antibacterial and antifungal activities when compared to standard drugs, indicating their potential as antimicrobial agents . In another study, the derivatives demonstrated good enzyme inhibitory activity, with one compound showing an exceptional inhibitory effect against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications in conditions such as Alzheimer's disease . The cytotoxicity of these molecules was also assessed to determine their safety as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone and its derivatives have been synthesized and characterized through various chemical processes. For instance, a method was developed for the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation process. These compounds were characterized by IR, 1H and 13C NMR, and mass spectral studies, highlighting their potential in antimicrobial studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial Activity
The synthesized imidazole derivatives have shown significant antimicrobial activity. A study demonstrated that some of the newly synthesized compounds exhibited excellent antibacterial and antifungal activities when compared to standard drugs, suggesting their potential as antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Properties
Imidazole derivatives, including compounds related to this compound, have been explored for their anticancer properties. For example, some derivatives have been studied for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division, and induce apoptosis in cancer cells, offering insights into potential anticancer therapies (Manasa et al., 2020).
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c15-13-2-1-12(21-13)14(20)19-9-7-17(8-10-19)5-6-18-4-3-16-11-18/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIAYFWVZVGOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

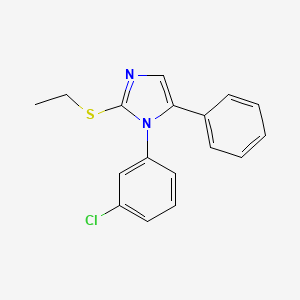
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)
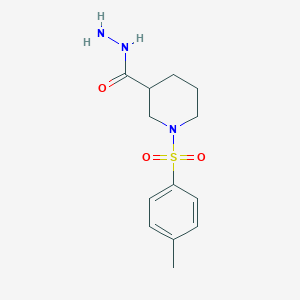
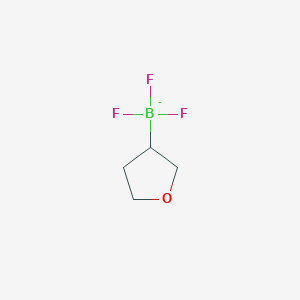
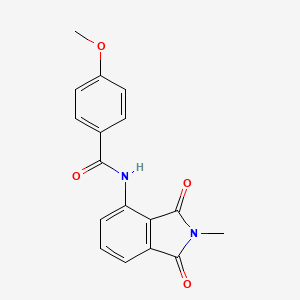
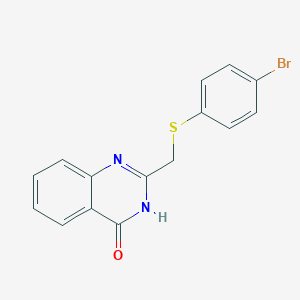
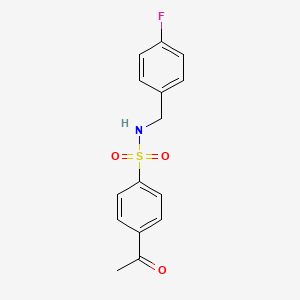
![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528820.png)
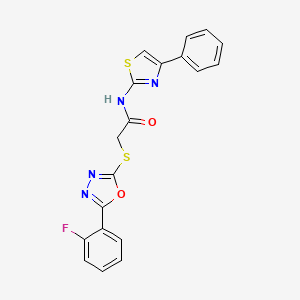

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)
